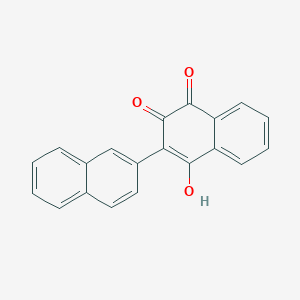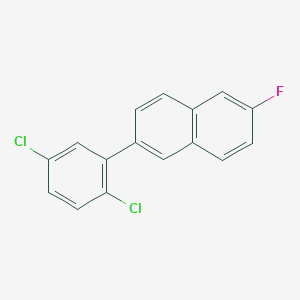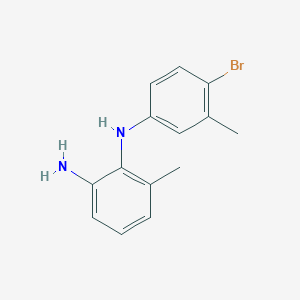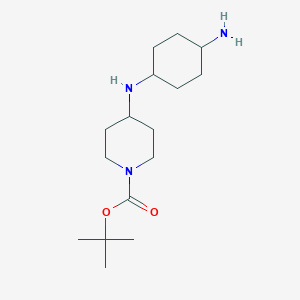
1-Hydroxy-2,2'-binaphthalene-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2’-binaphthalene-3,4-dione is a chemical compound with the molecular formula C20H12O3 It is a derivative of naphthalene, characterized by the presence of hydroxy and dione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione can be synthesized through various methods. One common approach involves the self-coupling of 2-naphthol in the presence of oxidizing agents such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water . This reaction proceeds through the intermediate formation of 1,2-naphthoquinones, which then undergo further condensation to yield the desired product.
Industrial Production Methods: Industrial production methods for 1-Hydroxy-2,2’-binaphthalene-3,4-dione typically involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1-Hydroxy-2,2’-binaphthalene-3,4-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2’-binaphthalene-3,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,2’-binaphthalene-3,4-dione can be compared with other similar compounds, such as:
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with notable biological properties.
These compounds share similar chemical structures and reactivity but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-Hydroxy-2,2’-binaphthalene-3,4-dione.
Propriétés
Numéro CAS |
18100-07-7 |
|---|---|
Formule moléculaire |
C20H12O3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-hydroxy-3-naphthalen-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H12O3/c21-18-15-7-3-4-8-16(15)19(22)20(23)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |
Clé InChI |
VFMNBGNJCNFCTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)





